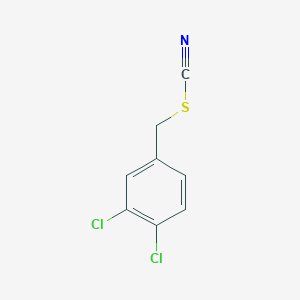

3,4-Dichlorobenzyl thiocyanate

CAS No.: 2082-67-9

Cat. No.: VC7823386

Molecular Formula: C8H5Cl2NS

Molecular Weight: 218.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2082-67-9 |

|---|---|

| Molecular Formula | C8H5Cl2NS |

| Molecular Weight | 218.1 g/mol |

| IUPAC Name | (3,4-dichlorophenyl)methyl thiocyanate |

| Standard InChI | InChI=1S/C8H5Cl2NS/c9-7-2-1-6(3-8(7)10)4-12-5-11/h1-3H,4H2 |

| Standard InChI Key | TYOSYBTXMFSKGI-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CSC#N)Cl)Cl |

| Canonical SMILES | C1=CC(=C(C=C1CSC#N)Cl)Cl |

Introduction

Chemical Identity and Physical Properties

3,4-Dichlorobenzyl thiocyanate is a crystalline solid at room temperature, with the following key physical properties :

| Property | Value |

|---|---|

| Molecular Weight | 218.10 g/mol |

| Melting Point | 44.5–45.8°C |

| Boiling Point | 324.6°C (predicted) |

| Density | 1.42 g/cm³ (predicted) |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., acetone, ethanol) |

The compound’s structure (Fig. 1) features a thiocyanate (-SCN) group attached to a dichlorinated benzyl moiety, which enhances its electrophilic reactivity compared to non-halogenated analogs.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves nucleophilic substitution between 3,4-dichlorobenzyl chloride and potassium thiocyanate (KSCN) in polar aprotic solvents such as acetone or ethanol under reflux conditions :

Key parameters:

-

Solvent: Ethanol or acetone.

-

Temperature: 60–80°C (reflux).

-

Yield: ~75–85% after purification via recrystallization.

Industrial-Scale Optimization

Patent CN107915659B outlines a scalable bromination-cyanidation method for related dichlorobenzonitriles, suggesting analogous strategies for thiocyanate derivatives. Continuous flow reactors improve yield (≥90%) and purity (≥98%) by optimizing temperature (110–130°C) and catalyst use (e.g., L-proline or hydrated 1,10-phenanthroline) .

Chemical Reactivity and Functional Transformations

3,4-Dichlorobenzyl thiocyanate participates in three principal reaction types:

Nucleophilic Substitution

The thiocyanate group (-SCN) is displaced by stronger nucleophiles (e.g., amines, alkoxides), yielding substituted benzyl derivatives :

Oxidation

Oxidizing agents (e.g., H₂O₂) convert the thiocyanate to sulfoxides or sulfones:

Reduction

Reduction with LiAlH₄ or NaBH₄ produces thiols or disulfides:

Biological Activity and Mechanisms

While direct studies on 3,4-dichlorobenzyl thiocyanate are sparse, its structural analog 2,4-dichlorobenzyl thiocyanate (DCBT) exhibits potent antimitotic activity by disrupting microtubule dynamics :

-

Mechanism: DCBT binds to β-tubulin, inducing microtubule aggregation and mitotic arrest in mammalian cells .

-

Specificity: Retains activity against multidrug-resistant cancer cell lines, suggesting a unique binding site distinct from colchicine or vinblastine .

-

Structure-Activity Relationship:

Industrial and Pharmaceutical Applications

Chemical Intermediate

-

Agrochemicals: Serves as a precursor for herbicides and fungicides.

-

Dyes and Polymers: Utilized in synthesizing sulfur-containing aromatic polymers .

Comparative Analysis with Structural Analogs

The 3,4-substitution pattern may offer distinct electronic effects, influencing reactivity and interaction with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume